molecular formula C10H16Br2O4 B2901774 Diethyl meso-2,5-dibromoadipate CAS No. 54221-37-3; 869-10-3

Diethyl meso-2,5-dibromoadipate

Cat. No.: B2901774
CAS No.: 54221-37-3; 869-10-3
M. Wt: 360.042
InChI Key: UBCNJHBDCUBIPB-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl meso-2,5-dibromoadipate is an organic compound with the molecular formula C10H16Br2O4 and a molecular weight of 360.04 g/mol . It is a diester derivative of adipic acid, where the 2 and 5 positions on the adipic acid backbone are substituted with bromine atoms. This compound is used in various chemical reactions and has applications in polymer chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl meso-2,5-dibromoadipate can be synthesized through a multi-step process. The starting material, adipic acid, is first converted to adipoyl chloride using thionyl chloride. The adipoyl chloride is then brominated to form 2,5-dibromoadipoyl chloride. Finally, the dibromoadipoyl chloride is esterified with ethanol to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. This involves the use of continuous flow reactors for the bromination and esterification steps, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl meso-2,5-dibromoadipate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl meso-2,5-dibromoadipate in polymerization involves the formation of radicals through the homolytic cleavage of the carbon-bromine bonds. These radicals initiate the polymerization process, leading to the formation of polymers with controlled molecular weight and architecture .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,5-dibromohexanedioate
  • 2,5-Dibromohexanediamide
  • Diethyl 2-bromo-2-methylmalonate

Uniqueness

Diethyl meso-2,5-dibromoadipate is unique due to its specific substitution pattern and its ability to act as a bifunctional initiator in ATRP. This makes it particularly valuable in the synthesis of polymers with precise molecular weight and narrow distribution .

Properties

IUPAC Name

diethyl (2S,5R)-2,5-dibromohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCNJHBDCUBIPB-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869-10-3
Record name Diethyl meso-2,5-dibromoadipate
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